Sulfo-Cy5 carboxylic acid
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Overview
Description
Sulfo-Cy5 carboxylic acid is a water-soluble, highly hydrophilic fluorescent dye. It is a derivative of the cyanine dye family, specifically designed for labeling biological molecules such as peptides, proteins, and oligonucleotides. This compound is known for its excellent spectral properties, including high molar absorptivity and emission in the near-infrared region, making it a valuable tool in various biochemical and biomedical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sulfo-Cy5 carboxylic acid typically involves the reaction of indolium salts with malonaldehyde dianilide hydrochloride in acetic anhydride at elevated temperatures. The key intermediate, indoleninium-5-sulfonate, is prepared from 4-hydrazinobenzenesulfonic acid hemihydrate and 3-methyl-2-butanone through conventional Fischer indole synthesis .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, including nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography-mass spectrometry (HPLC-MS), and other analytical techniques to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions: Sulfo-Cy5 carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The carboxylic acid group can react with primary amines in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide) to form stable amide bonds.
Oxidation and Reduction Reactions: While specific details on oxidation and reduction reactions are limited, the compound’s structure allows for potential modifications through these pathways.
Common Reagents and Conditions:
EDC and DCC: Used for amide bond formation.
Acetic Anhydride: Used in the initial synthesis steps.
Major Products Formed:
Amide Derivatives: Formed through reactions with primary amines.
Labeled Biomolecules: Resulting from conjugation with peptides, proteins, and oligonucleotides.
Scientific Research Applications
Sulfo-Cy5 carboxylic acid is widely used in scientific research due to its unique properties:
Chemistry: Used as a fluorescent label in various chemical assays and studies.
Biology: Employed in fluorescence imaging to label and track biological molecules.
Medicine: Utilized in diagnostic applications, including imaging and detection of specific biomolecules.
Industry: Applied in the development of biosensors and other analytical tools
Mechanism of Action
The mechanism of action of sulfo-Cy5 carboxylic acid involves its ability to absorb light at specific wavelengths and emit fluorescence. This property is due to the conjugated system of the cyanine dye, which allows for efficient energy absorption and emission. The compound’s hydrophilic nature ensures its compatibility with aqueous environments, making it suitable for labeling biological molecules without the need for organic solvents .
Comparison with Similar Compounds
Cy5 Carboxylic Acid: A non-sulfonated analog with similar spectral properties but lower water solubility.
Sulfo-Cy3 Carboxylic Acid: Another cyanine dye with different excitation and emission wavelengths, used for similar applications
Uniqueness: Sulfo-Cy5 carboxylic acid stands out due to its high water solubility, photostability, and compatibility with a wide range of pH conditions. These properties make it a versatile and reliable choice for various labeling and imaging applications .
Properties
Molecular Formula |
C32H38N2O8S2 |
---|---|
Molecular Weight |
642.8 g/mol |
IUPAC Name |
2-[(1E,3E,5E)-5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-1,3,3-trimethylindol-1-ium-5-sulfonate |
InChI |
InChI=1S/C32H38N2O8S2/c1-31(2)24-20-22(43(37,38)39)15-17-26(24)33(5)28(31)12-8-6-9-13-29-32(3,4)25-21-23(44(40,41)42)16-18-27(25)34(29)19-11-7-10-14-30(35)36/h6,8-9,12-13,15-18,20-21H,7,10-11,14,19H2,1-5H3,(H2-,35,36,37,38,39,40,41,42) |
InChI Key |
DTIFRUNGEJKSRN-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)C)C |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)C)C |
Origin of Product |
United States |
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